molecular formula C16H26O6 B14535365 Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate CAS No. 62381-28-6

Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate

Cat. No.: B14535365
CAS No.: 62381-28-6
M. Wt: 314.37 g/mol
InChI Key: RXGSGYQYZFBFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate is an organic compound with the molecular formula C16H26O6 It is a diester derivative of octanedioic acid, characterized by the presence of two ethyl ester groups and four methyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate typically involves the esterification of 2,2,7,7-tetramethyl-3,6-dioxooctanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2,6,6-tetramethyl-4-oxoheptanedioate
  • Diethyl 2,2,5,5-tetramethyl-3,6-dioxohexanedioate
  • Diethyl 2,2,8,8-tetramethyl-3,7-dioxononanedioate

Uniqueness

Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate is unique due to its specific arrangement of methyl groups and ester functionalities, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62381-28-6

Molecular Formula

C16H26O6

Molecular Weight

314.37 g/mol

IUPAC Name

diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate

InChI

InChI=1S/C16H26O6/c1-7-21-13(19)15(3,4)11(17)9-10-12(18)16(5,6)14(20)22-8-2/h7-10H2,1-6H3

InChI Key

RXGSGYQYZFBFJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)CCC(=O)C(C)(C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.